molecular formula C21H27ClN2O5 B146675 Olodaterol hydrochloride CAS No. 869477-96-3

Olodaterol hydrochloride

Cat. No. B146675
M. Wt: 422.9 g/mol
InChI Key: KCEHVJZZIGJAAW-FERBBOLQSA-N
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Description

Olodaterol Hydrochloride: Comprehensive Analysis

Olodaterol hydrochloride is a novel, long-acting β2-adrenergic receptor agonist developed for the treatment of chronic obstructive pulmonary disease (COPD). It is delivered via the Respimat® Soft Mist™ inhaler and has been approved for once-daily maintenance treatment of COPD in various countries . Olodaterol has a 24-hour bronchodilator profile, which makes it suitable for once-daily dosing . It has been shown to be effective in patients with allergic asthma for over 24 hours .

Synthesis Analysis

The pharmacological profile of olodaterol was characterized preclinically and compared with other marketed drugs such as salmeterol and formoterol. Olodaterol demonstrated a potent, nearly full agonistic response at the human β2-adrenoceptor (hβ2-AR) with significant selectivity over hβ1- and hβ3-ARs . The synthesis of olodaterol involves creating an enantiomerically pure compound, which contributes to its efficacy and selectivity .

Molecular Structure Analysis

Olodaterol's molecular structure, 6-hydroxy-8-[(1R)-1-hydroxy-2-[[2-(4-methoxyphenyl)-1,1-dimethylethyl]amino]ethyl]-2H-1,4-benzoxazin-3(4H)-one monohydrochloride, contributes to its pharmacological properties. Its structure allows for moderate association with lipid bilayers and tight binding to the β2-AR, which is thought to be a rationale for its long duration of action .

Chemical Reactions Analysis

The chemical reactions involving olodaterol primarily relate to its interaction with the β2-adrenoceptor. The formation of a stable complex between olodaterol and the β2-AR, with a dissociation half-life of over 17 hours, supports the drug's long-acting nature. This stable complex formation is crucial for the drug's prolonged bronchodilatory effect .

Physical and Chemical Properties Analysis

Olodaterol's physical and chemical properties, such as its lipophilicity and propensity to accumulate in the lipid bilayer, have been analyzed to understand its long duration of action. The drug's ability to form a stable complex with the β2-AR and its moderate association with lipid bilayers contribute to its efficacy as a long-acting bronchodilator . The pharmacokinetics of olodaterol after intravenous administration and oral inhalation have been described using population pharmacokinetic modeling, which helps infer its pulmonary fate .

Relevant Case Studies

Several clinical trials have demonstrated the efficacy and safety of olodaterol in patients with COPD. A double-blind, randomized, parallel-group, active-controlled trial showed that combining olodaterol with tiotropium did not reduce the exacerbation rate as much as expected compared with tiotropium alone . However, other studies have shown that olodaterol significantly improves lung function and is well tolerated over long-term use . In a guinea pig model of allergic asthma, the combination of olodaterol with tiotropium synergistically enhanced bronchoprotection, suggesting potential benefits in combination therapy .

Scientific Research Applications

Pharmacological Characterization

Olodaterol hydrochloride has been characterized for its pharmacological profile in preclinical models. It demonstrates a potent agonistic response at the human β2-adrenoceptor (hβ2-AR) and shows significant selectivity towards hβ1- and hβ3-ARs. Olodaterol effectively reverses contraction in isolated human bronchi and provides bronchoprotection over 24 hours in animal models, suggesting its potential for once-daily dosing in humans (Bouyssou et al., 2010).

Development and Approval

Olodaterol received its first global approval for the maintenance treatment of chronic obstructive pulmonary disease (COPD) in Canada and Russia. Phase II trials were conducted for asthma treatment, and its combination with tiotropium bromide for COPD treatment is also under development (Gibb & Yang, 2013).

Efficacy in COPD

Studies have shown that olodaterol improves lung function over 24 hours in patients with moderate to very severe COPD. It demonstrates efficacy similar to tiotropium and improves various lung function assessments, rescue medication use, and quality of life in COPD patients (Lange et al., 2014).

Systemic Pharmacokinetics

Olodaterol exhibits a high pulmonary bioavailable fraction with an extended pulmonary residence time. This pharmacokinetic profile supports its efficacy as a bronchodilator in COPD patients (Borghardt et al., 2016).

Bronchodilatory Profile

Olodaterol has a 24-hour bronchodilatory profile similar to tiotropium bromide and formoterol. It is well-tolerated and may improve dyspnea and health-related quality of life (Deeks, 2015).

Pulmonary Absorption in Asthma and COPD

Olodaterol demonstrates slow pulmonary absorption in both asthma and COPD, which may contribute to its bronchodilatory effects. The absorption characteristics suggest beneficial lung targeting compared to healthy volunteers (Borghardt et al., 2016).

Differential Pharmacology and Clinical Utility

Olodaterol shows fast onset of bronchodilation and significant lung function improvements in COPD patients. Its combination with tiotropium bromide may offer alternative treatment for patients remaining symptomatic with monotherapy (Matera et al., 2015).

Safety And Hazards

Olodaterol hydrochloride is considered toxic and can cause moderate to severe irritation to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of accidental release, it is recommended to use water spray, carbon dioxide, dry chemical powder, or foam to extinguish it .

properties

IUPAC Name

6-hydroxy-8-[(1R)-1-hydroxy-2-[[1-(4-methoxyphenyl)-2-methylpropan-2-yl]amino]ethyl]-4H-1,4-benzoxazin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5.ClH/c1-21(2,10-13-4-6-15(27-3)7-5-13)22-11-18(25)16-8-14(24)9-17-20(16)28-12-19(26)23-17;/h4-9,18,22,24-25H,10-12H2,1-3H3,(H,23,26);1H/t18-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCEHVJZZIGJAAW-FERBBOLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)OC)NCC(C2=C3C(=CC(=C2)O)NC(=O)CO3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CC1=CC=C(C=C1)OC)NC[C@@H](C2=C3C(=CC(=C2)O)NC(=O)CO3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901027733
Record name Olodaterol hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Olodaterol hydrochloride

CAS RN

869477-96-3
Record name Olodaterol hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869477-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Olodaterol hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869477963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Olodaterol hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-6-hydroxy-8-(1-hydroxy-2-((1-(4-methoxyphenyl)-2-methylpropan-2-yl)amino)ethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride
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Record name OLODATEROL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65R445W3V9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
103
Citations
M Cazzola, MG Matera - Drugs of the Future, 2013 - access.portico.org
… Olodaterol hydrochloride is an enantiomeric pure, selective and … Olodaterol hydrochloride shows an improved systemic … -daily dosing of olodaterol hydrochloride both in asthma and …
Number of citations: 4 access.portico.org
T Bouyssou, P Casarosa, E Naline, S Pestel… - … of Pharmacology and …, 2010 - ASPET
The preclinical pharmacological profile of 6-hydroxy-8-[(1R)-1-hydroxy-2-[[2-(4-methoxyphenyl)-1,1-dimethylethyl]amino]ethyl]-2H-1,4-benzoxazin-3(4H)-one monohydrochloride (…
Number of citations: 137 jpet.aspetjournals.org
ED Deeks - Drugs, 2015 - Springer
… Each actuation from the device delivers 2.5 μg of olodaterol solution [4, 5], which is equivalent to 2.7 μg of olodaterol hydrochloride [4]. The recommended dosage of olodaterol should …
Number of citations: 24 link.springer.com
DA Hussar, DR Wetty - Journal of the American Pharmacists Association, 2015 - japha.org
… Olodaterol hydrochloride is supplied as an aqueous solution in an aluminum cylinder (… Each actuation from the mouthpiece contains 2.7 mcg of olodaterol hydrochloride that is …
Number of citations: 1 www.japha.org
AS Melani - Expert Opinion on Pharmacotherapy, 2018 - Taylor & Francis
… Each actuation from the device delivers 2.5 µg of olodaterol solution, which is equivalent to 2.7 µg of olodaterol hydrochloride [Citation3]. The volume per actuation is 22.1 mL and the …
Number of citations: 4 www.tandfonline.com
WH Ramadan, WK Kabbara… - American Journal of …, 2016 - academic.oup.com
… Each actuation from the inhaler delivers 2.7 μg of olodaterol hydrochloride, which is equivalent to 2.5 μg of olodaterol. The recommended dose for adults is 5 μg, to be given once daily …
Number of citations: 5 academic.oup.com
P Casarosa, I Kollak, T Kiechle, A Ostermann… - … of Pharmacology and …, 2011 - ASPET
… Olodaterol hydrochloride and formoterol fumarate dihydrate were synthesized in the chemical laboratories of Boehringer Ingelheim (Biberach an der Riss, Germany). All of the cell …
Number of citations: 87 jpet.aspetjournals.org
JF Mosley, LL Smith, BN Dutton - Pharmacy and Therapeutics, 2016 - ncbi.nlm.nih.gov
… Recent studies have demonstrated that the combination of tiotropium bromide and olodaterol hydrochloride is more effective at improving FEV 1 AUC 0–3 hrs than either of the two …
Number of citations: 11 www.ncbi.nlm.nih.gov
A Gibb, LPH Yang - Drugs, 2013 - Springer
Olodaterol (Striverdi ® Respimat ® ) is a novel, long-acting, β 2 -adrenergic receptor agonist developed by Boehringer Ingelheim for the treatment of chronic obstructive pulmonary …
Number of citations: 35 link.springer.com
E Wex, T Bouyssou - PLoS One, 2015 - journals.plos.org
… Olodaterol hydrochloride, salmeterol xinafoate, formoterol fumarate, and indacaterol maleate were synthesized at the Department of Chemical Research, Boehringer Ingelheim Pharma …
Number of citations: 12 journals.plos.org

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